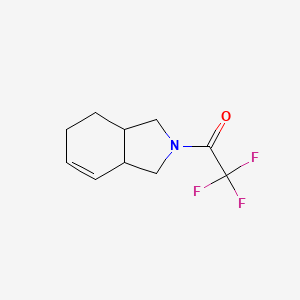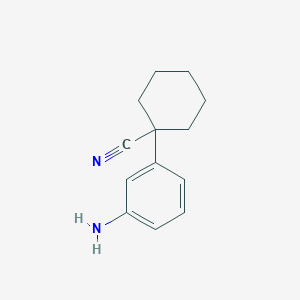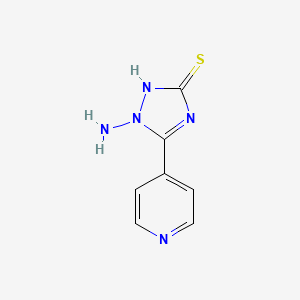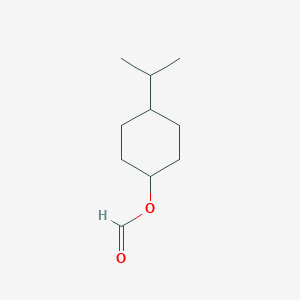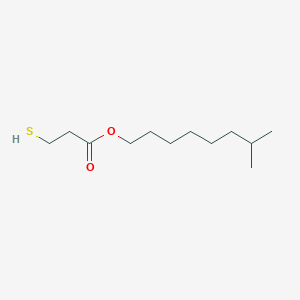
N-Formyl-Nle-Leu-Phe methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-Formyl-Nle-Leu-Phe methyl ester typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides. After the assembly of the peptide chain, the formyl group is introduced at the N-terminus, and the methyl ester is formed at the C-terminus. The final product is then cleaved from the resin and purified .
Analyse Des Réactions Chimiques
N-Formyl-Nle-Leu-Phe methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Applications De Recherche Scientifique
N-Formyl-Nle-Leu-Phe methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide-based reactions.
Biology: The compound is employed in studies related to cell signaling, chemotaxis, and receptor-ligand interactions.
Mécanisme D'action
N-Formyl-Nle-Leu-Phe methyl ester exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in mediating chemotactic responses. Upon binding to FPRs, the compound activates intracellular signaling pathways, leading to cellular responses such as chemotaxis, polarization, and the release of proteolytic enzymes .
Comparaison Avec Des Composés Similaires
N-Formyl-Nle-Leu-Phe methyl ester is similar to other formylated peptides such as N-Formyl-Met-Leu-Phe (fMLF) and N-Formyl-Met-Leu-Phe benzyl ester. These compounds share the ability to bind to formyl peptide receptors and induce chemotactic responses. this compound is unique due to its specific amino acid sequence and the presence of a methyl ester group at the C-terminus, which may influence its binding affinity and biological activity .
Similar Compounds
- N-Formyl-Met-Leu-Phe (fMLF)
- N-Formyl-Met-Leu-Phe benzyl ester
- N-Formyl-Met-Leu-Phe
Propriétés
Formule moléculaire |
C23H35N3O5 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C23H35N3O5/c1-5-6-12-18(24-15-27)21(28)25-19(13-16(2)3)22(29)26-20(23(30)31-4)14-17-10-8-7-9-11-17/h7-11,15-16,18-20H,5-6,12-14H2,1-4H3,(H,24,27)(H,25,28)(H,26,29)/t18-,19-,20-/m0/s1 |
Clé InChI |
CMDJMPUKVKXWBI-UFYCRDLUSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC=O |
SMILES canonique |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


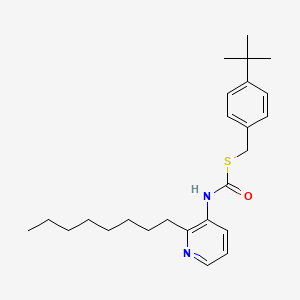
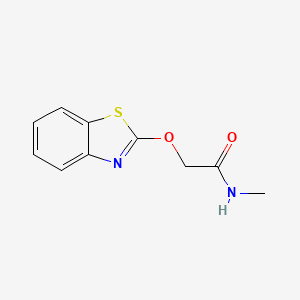
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
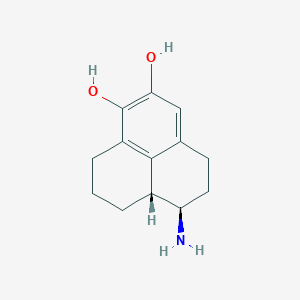
![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
